3,6-Dimethyl-3-ethyl-octane

Description

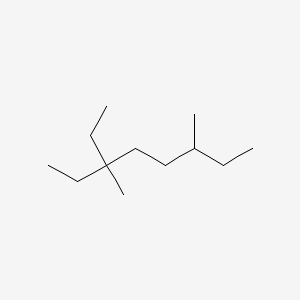

Structure

2D Structure

3D Structure

Properties

CAS No. |

62183-67-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-3,6-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-11(4)9-10-12(5,7-2)8-3/h11H,6-10H2,1-5H3 |

InChI Key |

MNXPIOFJFYQCKE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCC(C)(CC)CC |

Origin of Product |

United States |

Elucidation of Molecular Structure Through Advanced Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations of atomic nuclei in a magnetic field, the precise connectivity and environment of each atom can be determined.

Application of ¹H and ¹³C NMR for Structural Assignment

¹H NMR spectroscopy of 3,6-Dimethyl-3-ethyl-octane would reveal the number of distinct proton environments and their neighboring protons. Due to the chiral center at the 6-position, the molecule is asymmetric, leading to a complex spectrum where chemically non-equivalent protons will resonate at different frequencies. The signals for protons in alkane structures typically appear in the upfield region of the spectrum, generally between 0.8 and 2.0 ppm chemistrysteps.comoregonstate.edu. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. For alkanes, these signals typically resonate between 10 and 60 ppm oregonstate.edu. The number of signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms, which is a key piece of information for structural confirmation docbrown.infolibretexts.org.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Type of Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Primary (CH₃) | 0.8 - 1.0 | Triplet, Doublet |

| Secondary (CH₂) | 1.2 - 1.6 | Multiplet |

| Tertiary (CH) | 1.5 - 2.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Type of Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Primary (CH₃) | 10 - 25 |

| Secondary (CH₂) | 20 - 40 |

| Tertiary (CH) | 30 - 50 |

| Quaternary (C) | 30 - 45 |

Differentiation of Isomers via NMR Chemical Shifts and Splitting Patterns

NMR spectroscopy is exceptionally adept at distinguishing between constitutional isomers, which have the same molecular formula but different atomic connectivity creative-biostructure.commagritek.com. Isomers of C₁₂H₂₆, such as n-dodecane or other branched isomers, would exhibit markedly different NMR spectra compared to this compound.

For instance, the highly symmetrical n-dodecane would show a much simpler NMR spectrum due to the equivalence of many of its carbon and hydrogen atoms. In contrast, the branched structure of this compound, with its quaternary carbon and chiral center, results in a greater number of unique signals and more complex splitting patterns docbrown.info. The presence of a quaternary carbon signal in the ¹³C NMR spectrum is a clear indicator of a branched structure. The specific chemical shifts and the intricate spin-spin coupling patterns observed in the ¹H NMR spectrum serve as a unique fingerprint for the molecule, allowing for its unambiguous differentiation from its isomers researchgate.net.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Analysis of C-H Bending Modes in Branched Alkane Structures

For a branched alkane like this compound, the IR and Raman spectra are dominated by absorptions arising from C-H and C-C bond vibrations orgchemboulder.compressbooks.pub. The C-H bending vibrations are particularly informative for identifying the presence of methyl (CH₃) and methylene (B1212753) (CH₂) groups.

Methyl (CH₃) groups exhibit a characteristic symmetric bending vibration around 1375 cm⁻¹ and an asymmetric bending vibration around 1450 cm⁻¹ quimicaorganica.org. The presence of a gem-dimethyl group (two methyl groups on the same carbon) or a tert-butyl group can lead to splitting of the symmetric bending band quimicaorganica.org.

Methylene (CH₂) groups show a scissoring (bending) vibration near 1465 cm⁻¹ orgchemboulder.com.

The complex pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum is unique to each molecule and can be used to confirm the identity of this compound by comparison with a reference spectrum orgchemboulder.com.

Raman spectroscopy provides complementary information. While C-H stretching vibrations are strong in both IR and Raman spectra, the symmetric vibrations of the carbon skeleton are often more prominent in the Raman spectrum nih.govnih.govresearchgate.netlibretexts.org.

Table 3: Characteristic Infrared Absorption Frequencies for Alkanes

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch | 2850-3000 | Strong |

| CH₂ Bend (Scissoring) | 1450-1470 | Medium |

| CH₃ Bend (Asymmetric) | ~1450 | Medium |

| CH₃ Bend (Symmetric) | ~1375 | Medium |

Utilization of FTIR and Vapor Phase IR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the standard method for obtaining high-quality infrared spectra. For a volatile compound like this compound, vapor phase IR spectroscopy can also be utilized. In the vapor phase, molecules are free from intermolecular interactions, which can result in sharper and more defined absorption bands compared to liquid or solid-state spectra pnnl.gov. This can aid in the resolution of closely spaced vibrational modes. The quantitative analysis of vapor-phase IR spectra can even provide information about the number of C-H bonds and the relative number of methyl groups in an alkane molecule pnnl.govresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₁₂H₂₆, the theoretical molecular weight is 170.33 g/mol . nih.govchemsrc.com This value is a fundamental parameter confirmed by MS analysis.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive fragmentation. While this often results in a low abundance or even absence of the molecular ion peak for branched alkanes, the resulting fragmentation pattern is highly characteristic and serves as a molecular fingerprint, enabling structural confirmation. ic.ac.ukjove.com

Branched alkanes preferentially cleave at the C-C bonds adjacent to the branching points. ic.ac.ukjove.com This is due to the increased stability of the resulting secondary and tertiary carbocations compared to primary carbocations. jove.com For this compound, the structure features two tertiary carbons (at positions 3 and 6) and one quaternary carbon (at position 3), which dictates its fragmentation behavior.

The fragmentation process involves the loss of various alkyl radicals. The most likely fragmentation pathways for this compound would involve cleavage at the branching points, leading to the formation of stable carbocations. The base peak in the mass spectrum of a branched alkane is often the one corresponding to the most stable carbocation that can be formed. jove.com

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

| Structure | Predicted Fragmentation Pathways | Resulting m/z Values |

|---|---|---|

|

Loss of an ethyl radical (•CH₂CH₃) from C3 | 141 |

| Loss of a propyl radical (•CH₂CH₂CH₃) from C6 | 127 | |

| Loss of a pentyl radical (•C₅H₁₁) from C3 | 99 | |

| Loss of a hexyl radical (•C₆H₁₃) from the main chain | 85 |

Note: The relative abundances of these ions would need to be determined from an experimental spectrum. The molecular ion peak ([C₁₂H₂₆]⁺) at m/z 170 would be expected to be of very low intensity or absent. jove.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for analyzing complex mixtures of volatile compounds like hydrocarbons. acs.orgjmchemsci.com

In the context of this compound, GC-MS is crucial for purity assessment. A sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

For a pure sample of this compound, the GC-MS analysis would ideally show a single peak in the gas chromatogram. The retention time of this peak is a characteristic of the compound under the specific GC conditions, while the associated mass spectrum confirms its identity. The presence of additional peaks would indicate impurities, such as unreacted starting materials, byproducts from a synthesis reaction, or isomers. By comparing the mass spectra of these impurity peaks with spectral libraries, they can be identified. akjournals.com

Furthermore, GC-MS is an invaluable tool for tracking the progress of a chemical synthesis. By taking aliquots of the reaction mixture at different time points and analyzing them by GC-MS, chemists can monitor the depletion of starting materials (intermediates) and the formation of the desired product, this compound. This allows for the optimization of reaction conditions such as temperature, pressure, and reaction time.

Chromatographic Methods for Separation and Quantification (e.g., Gas Chromatography)

Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is a primary method for the separation and quantification of alkanes. researchgate.netfortlewis.edu The technique separates components of a mixture based on their differential partitioning between a mobile gas phase and a stationary liquid or solid phase within a column. fortlewis.edu

For branched alkanes like this compound, the retention time in a GC system is influenced by molecular weight and molecular structure. Generally, for a given carbon number, more highly branched alkanes have lower boiling points and tend to elute earlier from a non-polar GC column than their straight-chain counterparts. researchgate.net

The Kovats retention index (RI) is a standardized measure of a compound's retention time, which helps in its identification by comparing experimental values with literature data. For this compound, published Kovats retention indices on standard non-polar columns provide a reliable reference for its identification. nih.gov

Table 2: Experimental Gas Chromatography Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₆ | nist.govnist.gov |

| Molecular Weight | 170.33 g/mol | nist.govnist.gov |

Quantification of this compound can be achieved by integrating the area of its corresponding peak in the chromatogram. fortlewis.edu By creating a calibration curve using standards of known concentration, the peak area from an unknown sample can be used to determine the precise amount of the compound present. This is essential for quality control and for determining the yield of a synthesis reaction.

Computational Chemistry and Theoretical Studies of 3,6 Dimethyl 3 Ethyl Octane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and energetics of molecules. youtube.comsourceforge.io These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, various molecular properties.

For 3,6-dimethyl-3-ethyl-octane, DFT calculations would be instrumental in determining its fundamental electronic properties. This would include mapping the electron density distribution to identify regions of higher and lower electron concentration, which is crucial for understanding the molecule's reactivity. Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Energetically, DFT calculations can provide precise values for the total electronic energy, enthalpy of formation, and Gibbs free energy of formation. These thermodynamic quantities are essential for determining the stability of this compound relative to its other isomers. General studies on branched alkanes have shown them to be thermodynamically more stable than their linear counterparts due to a combination of electrostatic and correlation effects. nih.govresearchgate.net DFT can quantify this stability for the specific branching pattern of this compound.

While these computational approaches are well-established for alkanes, a comprehensive search of scientific literature reveals a lack of specific published studies focusing on the DFT analysis of this compound. Therefore, a detailed data table of its specific electronic properties derived from DFT is not currently available. However, a hypothetical table based on typical results for similar branched alkanes is presented below to illustrate the expected outcomes of such a study.

| Property | Predicted Value | Unit |

|---|---|---|

| Total Electronic Energy | [Value] | Hartrees |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| Dipole Moment | [Value] | Debye |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Due to the presence of multiple single bonds, this compound possesses significant conformational flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational tools for exploring the conformational landscape of such molecules. acs.orgresearchgate.net

Molecular mechanics employs classical physics principles, using force fields to approximate the potential energy of a molecule as a function of its atomic coordinates. This approach allows for rapid energy calculations, making it suitable for scanning the vast number of possible conformations to identify low-energy (stable) conformers. For this compound, a systematic conformational search using MM would reveal the preferred spatial arrangements of its alkyl groups, such as the relative orientations that minimize steric hindrance.

Molecular dynamics simulations build upon MM by incorporating the element of time, solving Newton's equations of motion for the atoms in the molecule. acs.org This provides a dynamic picture of the molecule's behavior, showing how it transitions between different conformations. An MD simulation of this compound would allow for the analysis of the populations of different conformers (e.g., trans and gauche states around the C-C bonds) at a given temperature. acs.org It would also reveal the timescales of these conformational changes.

Despite the power of these techniques for analyzing branched alkanes, specific MM and MD studies on this compound have not been found in the reviewed scientific literature. Consequently, a data table detailing the relative energies and populations of its specific conformers cannot be provided. An illustrative table is included below to show what such an analysis would yield.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angles (degrees) |

|---|---|---|---|

| Global Minimum | 0.00 | [Value] | [e.g., C2-C3-C4-C5: 180] |

| Conformer 2 | [Value] | [Value] | [e.g., C2-C3-C4-C5: 60] |

| Conformer 3 | [Value] | [Value] | [e.g., C4-C5-C6-C7: -60] |

Note: The data in this table is hypothetical and serves to illustrate the expected output from a conformational analysis of this compound.

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, including predicting reaction pathways and identifying transition states. researchgate.netrsc.org For this compound, this would typically involve studying reactions such as combustion, pyrolysis, or catalytic cracking. researchgate.netnih.gov

Using quantum chemical methods like DFT, the potential energy surface for a given reaction can be mapped out. This involves locating the minimum energy structures of the reactants and products, as well as the first-order saddle point that represents the transition state connecting them. The energy difference between the reactants and the transition state determines the activation energy, a key factor in the reaction rate.

For a reaction involving this compound, such as hydrogen abstraction, computational models could predict which of the non-equivalent C-H bonds is most susceptible to breaking. acs.org This would depend on the stability of the resulting radical intermediate. The intricate network of reactions involved in processes like pyrolysis can also be modeled, providing insights into the distribution of products. researchgate.net

A thorough search of the scientific literature did not yield any specific computational studies on the reaction pathways of this compound. Therefore, a data table of activation energies for specific reactions of this compound is not available. A representative table for a hypothetical hydrogen abstraction reaction is provided for illustrative purposes.

| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| H-abstraction from C3 | [Value] | [Value] | [Value] | [Value] |

| H-abstraction from C6 | [Value] | [Value] | [Value] | [Value] |

Note: This table presents hypothetical data to demonstrate the kind of information that would be obtained from computational modeling of reaction pathways for this compound.

Studies on Intermolecular Interactions and Packing Arrangements

The physical properties of this compound in its condensed phases (liquid and solid) are governed by intermolecular interactions. acs.orgnih.gov Computational methods can be used to study these non-covalent interactions, which for a non-polar alkane are primarily London dispersion forces.

By calculating the interaction energies between pairs of this compound molecules at various orientations and distances, a detailed picture of the intermolecular potential can be constructed. This information is crucial for understanding how the molecules pack together in the solid state and how they are structured in the liquid phase. The branching of the alkyl chains in this compound will significantly influence its packing efficiency compared to linear alkanes, which in turn affects properties like boiling point and density. tutorchase.com

Computational simulations of the bulk liquid or solid can provide radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule. These simulations can also predict macroscopic properties that depend on intermolecular forces.

| Interaction Type | Dimer Configuration | Interaction Energy (kcal/mol) | Equilibrium Distance (Å) |

|---|---|---|---|

| Dispersion | Parallel | [Value] | [Value] |

| Dispersion | T-shaped | [Value] | [Value] |

Note: The data in this table is for illustrative purposes only, representing the expected outcomes of a computational study on the intermolecular interactions of this compound.

Stereochemical Considerations and Isomerism in the 3,6 Dimethyl 3 Ethyl Octane Scaffold

Chiral Centers and Enantiomeric/Diastereomeric Relationships

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.comyoutube.com The presence of a chiral center is a common cause of stereoisomerism. A chiral center is a carbon atom bonded to four different substituent groups.

In the 3,6-dimethyl-3-ethyl-octane molecule, there are two carbons of interest for potential chirality: C3 and C6.

Carbon at position 3 (C3): This carbon is bonded to a methyl group, an ethyl substituent group, the C1-C2 portion of the octane (B31449) chain (an ethyl group), and the C4-C8 portion of the chain. Since two of the attached groups are identical (ethyl groups), C3 is achiral and not a stereocenter.

Carbon at position 6 (C6): This carbon is bonded to four distinct groups:

A hydrogen atom

A methyl group (-CH₃)

The C7-C8 portion of the chain (an ethyl group, -CH₂CH₃)

The C1-C5 portion of the chain (-CH(CH₃)CH₂CH₂C(CH₃)(C₂H₅)₂)

Because C6 is attached to four different groups, it is a chiral center. The presence of a single chiral center means that this compound can exist as a pair of stereoisomers called enantiomers. masterorganicchemistry.com Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. organicchemistrytutor.com These two enantiomers are designated as (R)-3,6-dimethyl-3-ethyl-octane and (S)-3,6-dimethyl-3-ethyl-octane, based on the Cahn-Ingold-Prelog priority rules.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com For a molecule to have diastereomers, it must possess at least two chiral centers. Since this compound has only one chiral center, it does not have any diastereomers. masterorganicchemistry.com A racemic mixture contains equal amounts of both enantiomers.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₂₆ nih.gov |

| Chiral Centers | One (at position C6) |

| Number of Stereoisomers | Two (a pair of enantiomers) |

| Types of Stereoisomers | Enantiomers ((R) and (S) forms) |

| Diastereomers | None |

Resolution and Separation Techniques for Stereoisomers

The separation of a racemic mixture into its individual enantiomers is a process known as resolution. Since enantiomers have identical physical properties such as boiling point and solubility in achiral solvents, their separation requires a chiral environment.

For a non-functionalized alkane like this compound, classical resolution methods that involve forming diastereomeric salts are not applicable. libretexts.org Therefore, chromatographic techniques are the most effective methods.

Chiral Gas Chromatography (GC): This is the most versatile and accurate technique for separating volatile enantiomers like branched alkanes. chromatographyonline.com The method employs a capillary column containing a chiral stationary phase (CSP). nih.gov The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction leads to different retention times, allowing for their separation. Cyclodextrin derivatives are commonly used as CSPs for this purpose. chromatographyonline.comgcms.cz

Kinetic Resolution: This method relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving an excess of the slower-reacting enantiomer. While powerful, this method results in the chemical modification of at least one of the enantiomers. libretexts.org

| Technique | Principle | Applicability to this compound |

|---|---|---|

| Chiral Gas Chromatography | Differential interaction with a chiral stationary phase. | Highly effective; analyte is recovered unchanged. |

| Classical Resolution (Diastereomeric Salts) | Formation of separable diastereomers by reaction with a chiral resolving agent. | Not applicable due to the lack of functional groups. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent. | Potentially applicable, but one enantiomer is consumed/altered. |

Impact of Branching Patterns on Molecular Conformation and Chirality

The free rotation around carbon-carbon single bonds allows alkanes to adopt numerous three-dimensional arrangements known as conformations. The stability of these conformations is largely dictated by steric hindrance—the repulsive interaction between bulky groups. rutgers.edu

In this compound, the presence of methyl and ethyl groups at positions C3 and C6 significantly influences its conformational preferences. The molecule will predominantly exist in staggered conformations, where substituents on adjacent carbons are as far apart as possible, to minimize torsional strain. lumenlearning.com Among staggered conformations, the anti conformation, where the largest groups are 180° apart, is generally the most stable. libretexts.org Conformations where bulky groups are closer together, such as the gauche conformation (60° apart), experience greater steric strain and are higher in energy. libretexts.org The highly substituted nature of C3 creates significant steric crowding, forcing adjacent C-C bonds to adopt conformations that move the bulky ethyl and methyl groups away from the substituents on C6.

The specific branching pattern is the very reason for the molecule's chirality. The placement of a single methyl group at C6, in combination with the existing alkyl chain, creates the four different groups necessary for a chiral center. Altering this pattern would change the molecule's stereochemistry:

Removing the methyl group at C6 would yield 3-methyl-3-ethyl-octane, an achiral molecule.

Shifting the ethyl group from C3 to C4 would result in 3,6-dimethyl-4-ethyl-octane, which would have multiple chiral centers (at C4 and C6), leading to the possibility of both enantiomers and diastereomers.

Therefore, both the existence of chirality and the molecule's preferred three-dimensional shape are direct consequences of its unique branching pattern. researchgate.net

Spectroscopic and Chromatographic Methods for Isomer Differentiation

Differentiating between the various isomers of a C₁₂H₂₆ hydrocarbon, including structural isomers and stereoisomers of this compound, requires a combination of analytical techniques.

Chromatographic Methods:

Gas Chromatography (GC): On a standard achiral column, structural isomers of C₁₂H₂₆ can be separated based on differences in their boiling points. researchgate.net However, enantiomers of this compound are inseparable under these conditions as they have identical boiling points. As discussed in section 5.2, chiral GC is necessary to resolve the (R) and (S) enantiomers. chromatographyonline.com

Spectroscopic Methods:

Mass Spectrometry (MS): MS is used to determine the molecular weight and can help distinguish structural isomers through their unique fragmentation patterns. libretexts.org Branched alkanes tend to fragment at the branching points to form more stable secondary or tertiary carbocations. ic.ac.ukyoutube.com However, enantiomers produce identical mass spectra and cannot be distinguished by this method alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of a molecule, thus easily differentiating structural isomers. Enantiomers, however, have identical NMR spectra in a standard achiral solvent. To differentiate them, a chiral resolving agent or a chiral solvating agent can be added. semanticscholar.orgunipi.it This agent interacts with the enantiomers to form transient diastereomeric complexes, which are no longer chemically equivalent and will exhibit separate signals in the NMR spectrum. uab.cat

Vibrational Circular Dichroism (VCD): VCD is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. wikipedia.org While enantiomers have identical standard infrared (IR) spectra, they produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). This makes VCD a definitive method for distinguishing enantiomers and determining their absolute configuration when compared to theoretical calculations. nih.govresearchgate.net

| Technique | Differentiates Structural Isomers? | Differentiates Enantiomers? | Principle of Enantiomeric Differentiation |

|---|---|---|---|

| Standard GC | Yes | No | N/A |

| Chiral GC | Yes | Yes | Differential interaction with a chiral stationary phase. |

| Mass Spectrometry | Yes | No | N/A |

| Standard NMR | Yes | No | N/A |

| NMR with Chiral Agent | Yes | Yes | Formation of transient diastereomeric complexes. |

| Vibrational Circular Dichroism (VCD) | Yes | Yes | Differential absorption of circularly polarized IR light. |

Exploration of Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Characterization of Closely Related Branched Octanes (e.g., 4-Ethyl-3,6-dimethyloctane, 6-Ethyl-3,3-dimethyloctane)

The synthesis of specific branched alkanes often involves multi-step processes that build the carbon skeleton with precision. While detailed synthetic routes for 4-Ethyl-3,6-dimethyloctane and 6-Ethyl-3,3-dimethyloctane are not extensively documented in readily available literature, general methods for alkane synthesis can be applied. These methods include Corey-House synthesis, Grignard reactions, and catalytic reforming or isomerization of less branched alkanes.

Characterization of these compounds relies on a combination of spectroscopic and physical property measurements.

4-Ethyl-3,6-dimethyloctane is an isomer of 3,6-Dimethyl-3-ethyl-octane with the same molecular formula, C12H26. nih.govguidechem.com Its physical and chemical properties are distinct due to the different arrangement of its substituents. nih.govguidechem.com

6-Ethyl-3,3-dimethyloctane is another structural isomer. nih.gov The presence of a quaternary carbon atom (C3) significantly influences its physical properties and reactivity compared to its isomers. nih.gov

Below is a comparative table of the key computed properties for these related branched octanes.

| Property | This compound | 4-Ethyl-3,6-dimethyloctane | 6-Ethyl-3,3-dimethyloctane |

| Molecular Formula | C12H26 | C12H26 | C12H26 |

| Molecular Weight | 170.33 g/mol | 170.33 g/mol | 170.33 g/mol |

| IUPAC Name | 3-ethyl-3,6-dimethyloctane | 4-ethyl-3,6-dimethyloctane | 6-ethyl-3,3-dimethyloctane |

| CAS Number | 62183-67-9 | 62183-68-0 | 62183-59-9 |

| Computed XLogP3 | 5.8 | 5.8 | Not Available |

| Topological Polar Surface Area | 0 Ų | 0 Ų | 0 Ų |

This data is compiled from computational chemistry databases and provides estimated values. nih.govnih.govnih.gov

Functionalization of the Alkane Backbone for Novel Compound Generation

Alkanes are generally unreactive due to the strength and nonpolar nature of their C-C and C-H bonds. However, functionalization can be achieved under specific conditions, primarily through free-radical reactions. A common method for introducing functionality to an alkane backbone is halogenation .

In the presence of UV light or high temperatures, alkanes react with halogens (like chlorine or bromine) in a free-radical substitution reaction. For a branched alkane like this compound, the substitution will preferentially occur at the tertiary hydrogen atoms, as the resulting tertiary radical is the most stable. This leads to the formation of haloalkanes, which are valuable intermediates for the synthesis of a wide range of other compounds.

For instance, the monochlorination of an isomer like n-pentane can result in three different isomeric products, while the highly symmetric neopentane (B1206597) yields only a single monochloride. pw.live This highlights how the structure of the parent alkane dictates the diversity of possible functionalized products.

Investigation of Derivatives with Altered Substituents (e.g., Alkyl, Aryl, Halogenated Analogues)

The introduction of different substituents onto the octane (B31449) backbone allows for the fine-tuning of its chemical and physical properties.

Halogenated Analogues : As discussed, free-radical halogenation is a primary method for creating halogenated derivatives. These compounds, such as 3-chloro-3-ethyl-3,6-dimethyloctane, would be key intermediates. The position of the halogen is determined by the stability of the radical intermediate. pw.live

Alkyl Analogues : The synthesis of analogues with different or additional alkyl groups can be achieved through various coupling reactions, starting from halogenated precursors. For example, a Grignard reagent prepared from a brominated octane could react with an alkyl halide to introduce a new alkyl chain.

Aryl Analogues : The introduction of an aryl group, such as a phenyl ring, onto the alkane backbone can be accomplished through Friedel-Crafts alkylation, where the alkane (or a halogenated derivative) acts as the alkylating agent for an aromatic ring in the presence of a Lewis acid catalyst.

The properties of these derivatives would vary significantly. For example, halogenation increases the boiling point due to increased molecular weight and polarity. The introduction of an aryl group would introduce spectroscopic signatures (e.g., in UV-Vis and NMR spectroscopy) characteristic of the aromatic ring.

Structure-Reactivity Relationships in Alkane-Based Reactions

The relationship between the structure of an alkane and its reactivity is a fundamental concept in organic chemistry. For branched alkanes, several key principles apply:

Stability of Carbon Radicals and Cations : In reactions involving radical or carbocation intermediates, such as halogenation or cracking, branched alkanes are generally more reactive than their straight-chain counterparts. This is because tertiary radicals and carbocations are more stable than secondary, which are in turn more stable than primary ones. quora.com Therefore, reactions that proceed through these intermediates will favor the formation of products derived from the most substituted carbon atoms.

Steric Hindrance : The bulky nature of branched alkanes can sometimes hinder reactions. While electronic effects might favor a reaction at a highly substituted carbon, steric hindrance from the surrounding alkyl groups might prevent the reacting species from accessing that site.

Physical Properties : Branching also affects physical properties like boiling and melting points. Increased branching generally lowers the boiling point compared to a straight-chain isomer of the same molecular weight because the more compact, spherical shape reduces the surface area for intermolecular London dispersion forces. masterorganicchemistry.com However, highly symmetrical branched molecules can have higher melting points because they pack more efficiently into a crystal lattice. masterorganicchemistry.com

Design and Synthesis of Bicyclic Octane Derivatives as Advanced Structures

Bicyclic compounds, which feature two fused or bridged rings, represent a more advanced class of structures with significant applications in materials science and medicinal chemistry. google.comnih.gov The synthesis of bicyclic octane derivatives often involves intramolecular cyclization reactions.

Several strategies can be employed for the synthesis of these complex structures:

Diels-Alder Reaction : An intramolecular Diels-Alder reaction can be used to form a bicyclic system. For example, a suitably substituted acyclic diene could be cyclized to form a bicyclo[4.2.0]octane derivative.

Ring-Closing Metathesis (RCM) : This powerful reaction, often catalyzed by ruthenium-based catalysts, can be used to form rings from diene precursors. A di-unsaturated octane derivative could potentially be cyclized to form a bicyclic structure. researchgate.net

Acid-Catalyzed Rearrangements : Certain polycyclic systems can be accessed through acid-catalyzed rearrangements of monocyclic precursors, leading to the formation of thermodynamically stable bicyclic frameworks. mdpi.com

Oxidative Cyclization : A newer synthetic procedure involves treating a di-unsaturated cyclohexane (B81311) derivative with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane species, which can be further derivatized. google.com

These synthetic routes provide access to a variety of bicyclic scaffolds, such as bicyclo[2.2.2]octanes, bicyclo[3.2.1]octanes, and bicyclo[3.3.0]octanes, each with unique three-dimensional structures and potential applications. google.comnih.govresearchgate.net

Environmental Behavior and Degradation Pathways of Branched Alkanes

Studies on Environmental Transport and Distribution in Ecosystems

The transport and distribution of 3,6-Dimethyl-3-ethyl-octane in ecosystems are largely dictated by its physicochemical properties, characteristic of a C12 branched alkane. As a volatile organic compound (VOC), its movement between air, water, and soil is a key aspect of its environmental behavior.

Atmospheric Transport: Due to its volatility, this compound is expected to be present in the atmosphere. The atmospheric oxidation of alkanes is initiated by reaction with hydroxyl (OH) radicals, leading to the formation of secondary organic aerosols (SOA). annualreviews.org Branched alkanes are significant contributors to SOA formation in urban environments, where they are emitted from sources such as gasoline and diesel exhaust. annualreviews.org The structure of branched alkanes influences their potential to form SOA, with factors like the degree and position of branching affecting autoxidation reactions that lead to low-volatility products. annualreviews.org

Distribution in Aquatic Ecosystems: In aquatic environments, the low water solubility of branched alkanes like this compound means they will preferentially partition to organic matter in sediment and suspended particles. The distribution of VOCs in aquatic systems is complex and can be influenced by both abiotic and biotic factors. uky.edunih.govsemanticscholar.org While oceans are a net source of many atmospheric VOCs, the emission processes are not well understood. uky.edu

Soil Partitioning: In soil, the fate of hydrophobic organic compounds (HOCs) like this compound is governed by sorption to soil organic matter. ascelibrary.org The partitioning between soil and air is influenced by soil moisture content and the amount of organic matter present. ca.gov For nonpolar VOCs, higher organic matter content in soil leads to stronger retention. ca.gov The presence of other non-aqueous phase liquids (NAPLs) can also affect the partitioning behavior by acting as a sink for hydrophobic contaminants. njit.edu

The following table summarizes the key partitioning behaviors for a compound like this compound.

| Environmental Compartment | Dominant Transport/Distribution Process | Key Influencing Factors |

| Atmosphere | - Volatilization- Reaction with OH radicals- Formation of Secondary Organic Aerosols (SOA) | - Vapor pressure- Atmospheric oxidant concentrations (e.g., OH)- Presence of NOx |

| Aquatic Systems | - Partitioning to sediment and suspended organic matter- Volatilization from the water surface | - Water solubility- Organic carbon content of sediment- Water temperature and turbulence |

| Soil | - Sorption to soil organic matter- Volatilization from soil to air | - Soil organic matter content- Soil moisture- Presence of other contaminants (NAPLs) |

Biotransformation and Biodegradation Mechanisms by Microorganisms

Microbial degradation is a primary pathway for the removal of alkanes from the environment. However, branched alkanes are generally considered more resistant to biodegradation than their linear counterparts. ascelibrary.org

Aerobic Biodegradation: Under aerobic conditions, the initial step in alkane degradation is typically the oxidation of the molecule by monooxygenase enzymes. Key enzyme families involved in this process include:

Alkane hydroxylases (e.g., AlkB): These enzymes are responsible for the terminal or sub-terminal oxidation of alkanes to form alcohols. The AlkB system in Pseudomonas putida GPo1, for example, can oxidize C5–C12 n-alkanes. nih.gov

Cytochrome P450 monooxygenases: This is another important family of enzymes involved in the initial oxidation of alkanes. njit.edu

Following the initial hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, leading to its complete mineralization. nih.gov For branched alkanes, the presence of methyl or ethyl groups can hinder the β-oxidation process, leading to slower degradation rates.

Anaerobic Biodegradation: In the absence of oxygen, some microorganisms can degrade alkanes using alternative electron acceptors such as nitrate (B79036) or sulfate. A common initial activation mechanism under anaerobic conditions is the addition of the alkane to fumarate, catalyzed by the enzyme alkylsuccinate synthase. nih.gov This reaction forms an alkylsuccinate, which can then be further metabolized. ca.govnih.gov This pathway has been observed for the degradation of C9 to C12 n-alkanes under methanogenic conditions. nih.gov

The table below outlines the key enzymatic steps in the microbial degradation of branched alkanes.

| Degradation Condition | Initial Activation Enzyme/Reaction | Subsequent Pathway |

| Aerobic | Alkane hydroxylases (e.g., AlkB), Cytochrome P450 monooxygenases | Oxidation to alcohol, aldehyde, and carboxylic acid, followed by β-oxidation |

| Anaerobic | Alkylsuccinate synthase (fumarate addition) | Formation of alkylsuccinate, followed by further metabolism |

Photodegradation and Other Abiotic Transformation Processes

In addition to biological degradation, abiotic processes can also contribute to the transformation of branched alkanes in the environment.

Atmospheric Photodegradation: The most significant abiotic degradation pathway for alkanes in the atmosphere is their reaction with hydroxyl (OH) radicals, which is initiated by sunlight. ecetoc.org This reaction involves the abstraction of a hydrogen atom from the alkane, forming an alkyl radical. ecetoc.org The rate of this reaction is dependent on the structure of the alkane. Branched alkanes, with their tertiary carbon-hydrogen bonds, are generally more reactive towards OH radicals than linear alkanes of the same carbon number. The resulting alkyl radical rapidly reacts with molecular oxygen to form a peroxy radical, which then participates in a series of reactions that can lead to the formation of various oxygenated products and contribute to the formation of ozone and secondary organic aerosols. ecetoc.org

Other Abiotic Processes: Other abiotic transformation processes, such as hydrolysis, are not relevant for alkanes as they lack functional groups susceptible to this type of reaction.

Modeling Environmental Fate Based on Molecular Structure

Predicting the environmental fate of the vast number of chemicals in commerce is a significant challenge. Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating the environmental behavior of compounds based on their molecular structure. ecetoc.org These models use molecular descriptors to predict key environmental parameters.

For a compound like this compound, QSAR models can be used to estimate properties that govern its environmental partitioning and degradation, such as:

Octanol-water partition coefficient (Kow): This parameter is a key indicator of a chemical's hydrophobicity and its tendency to bioaccumulate and sorb to organic matter.

Henry's Law constant: This value describes the partitioning of a chemical between air and water and is crucial for predicting its volatilization from aquatic systems.

Rate of biodegradation: Models have been developed to predict the likelihood and rate of microbial degradation based on structural features that may enhance or inhibit this process.

Atmospheric reaction rates: QSARs can estimate the rate constants for the reaction of organic compounds with atmospheric oxidants like the hydroxyl radical.

The development of these models relies on the principle that the structure of a molecule dictates its physicochemical properties and, consequently, its environmental behavior. researchgate.net For branched alkanes, descriptors related to molecular size, shape, and branching are particularly important for predicting their environmental fate. nih.gov

The following table lists some key molecular descriptors and the environmental properties they can help predict.

| Molecular Descriptor | Predicted Environmental Property/Behavior |

| Molecular Weight / Volume | General partitioning behavior, diffusion rates |

| Octanol-Water Partition Coefficient (log Kow) | Bioaccumulation potential, sorption to soil and sediment |

| Vapor Pressure / Henry's Law Constant | Volatilization from water and soil |

| Molecular Connectivity Indices | Biodegradability, atmospheric reaction rates |

Emerging Research Directions and Potential Academic Applications

Role as Benchmarking Compounds in Fundamental Hydrocarbon Chemistry

In the field of fundamental hydrocarbon chemistry, there is a constant need for well-defined model compounds to test and refine theoretical models and analytical techniques. Highly branched alkanes, such as 3,6-Dimethyl-3-ethyl-octane, are suited for this role due to their distinct structural and thermodynamic properties.

Research has established that branched alkanes are thermodynamically more stable than their linear isomers. nih.gov This stability is a result of a complex interplay between steric, electrostatic, and quantum energy effects. nih.gov The specific branching pattern of this compound, with ethyl and methyl groups, provides a unique molecular architecture that can be used to probe the physical limits and accuracy of computational chemistry models that predict molecular properties.

Key Research Applications:

Thermodynamic Studies: Serving as a reference compound for calorimetric measurements to build databases of enthalpy of formation for complex hydrocarbons.

Spectroscopic Analysis: Acting as a standard for developing and validating spectroscopic methods (e.g., NMR, mass spectrometry) for identifying and differentiating complex isomers in mixtures like crude oil.

Computational Modeling: Providing a specific, non-trivial structure for benchmarking the accuracy of density functional theory (DFT) and other computational methods in calculating steric strain and energetic properties of branched alkanes. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H26 | nih.govnih.govnist.gov |

| Molecular Weight | 170.33 g/mol | nih.govnih.gov |

| IUPAC Name | 3-Ethyl-3,6-dimethyloctane | nih.gov |

| CAS Number | 62183-67-9 | nih.govnih.gov |

Applications in Advanced Materials Science Research (e.g., Polymer Feedstocks, Lubricant Design)

The molecular structure of alkanes directly influences their bulk physical properties, making them critical components in materials science. The controlled branching in molecules like this compound is a desirable feature for designing advanced materials with tailored properties.

In the realm of lubricant design, the structure of base oils is paramount. Highly branched alkanes are often preferred over linear alkanes because their irregular shapes disrupt efficient packing, leading to lower freezing points and better viscosity characteristics at low temperatures. Compounds of octane (B31449) are generally utilized as solvents and lubricants. scispace.com The intricate structure of this compound makes it a potential candidate or model for synthetic lubricant base stocks that require high thermal stability and specific viscometric properties.

As polymer feedstocks, the synthesis of polymers with precisely controlled branching is a major goal in materials science. While alkanes themselves are not monomers, their functionalized derivatives are. Studying the influence of specific branched structures on material properties is crucial. The structural motif of this compound could be incorporated into polymer side-chains to control properties such as glass transition temperature, crystallinity, and mechanical strength.

Utility as Synthetic Intermediates in Complex Organic Synthesis

The chemical inertness of alkanes, stemming from their strong, non-polar C-C and C-H bonds, presents a significant challenge in organic synthesis. researchgate.netnih.gov However, this stability also makes them ideal starting frameworks. The selective functionalization of a specific C-H bond in a complex alkane can transform it from a simple hydrocarbon into a valuable synthetic intermediate.

For a molecule like this compound, which contains primary, secondary, and tertiary C-H bonds, selective functionalization is a formidable challenge. Reactions such as free-radical halogenation can introduce a handle (e.g., a bromine atom) onto the carbon skeleton, which can then be used for further synthetic transformations. masterorganicchemistry.com The development of methods to selectively functionalize one position over the others in such a complex alkane is an active area of research. Success in this area would allow the elaborate carbon skeleton of this compound to be used as a scaffold for constructing more complex molecules, such as natural products or pharmaceuticals.

| Research Area | Specific Application |

|---|---|

| Fundamental Chemistry | Benchmark for computational models; Reference standard in analytical chemistry. |

| Materials Science | Model compound for synthetic lubricant base oils; Structural motif for polymer side-chains. |

| Organic Synthesis | Complex scaffold for building other molecules after selective functionalization. |

| Catalysis | Challenging substrate for testing new C-H activation catalysts. |

Development of Novel Catalytic Systems for Alkane Functionalization

The conversion of abundant but low-value alkanes into more valuable functionalized chemicals is a primary goal of modern chemistry. nih.gov This transformation relies heavily on the development of powerful and selective catalytic systems capable of activating strong C-H bonds. nih.gov

Highly branched alkanes like this compound serve as ideal and challenging test substrates for new catalysts. The presence of various types of C-H bonds (1°, 2°, and 3°) allows researchers to probe the regioselectivity of a given catalyst. A successful catalyst might be able to differentiate between these positions, for example, by selectively oxidizing the tertiary C-H bond at position 6, which is generally more reactive in radical processes.

The steric bulk around the quaternary carbon at position 3 also presents a significant challenge for catalysts, making this compound an excellent molecule for testing the limits of catalyst accessibility and selectivity. Research in this area focuses on designing transition-metal catalysts and other systems that can operate under mild conditions to functionalize these inert molecules efficiently and with high precision. nih.gov

Historical Perspectives on Alkane Synthesis and Characterization Research

Evolution of Synthetic Methodologies for Branched Alkanes

The quest to synthesize alkanes with specific, highly branched structures has been a long and evolving journey, moving from harsh, non-selective methods to elegant and precise chemical transformations. Early attempts were often limited by the lack of regioselectivity and the propensity for rearrangements, particularly when dealing with the formation of sterically hindered carbon centers like the quaternary carbon in 3,6-Dimethyl-3-ethyl-octane.

Early Methods and Their Limitations:

Initially, the synthesis of alkanes was dominated by methods such as the Wurtz reaction , which involves the coupling of alkyl halides with sodium metal. While useful for creating longer carbon chains, it is generally unsuitable for the synthesis of unsymmetrical alkanes with a defined structure due to the formation of multiple products.

The advent of the Grignard reaction , discovered by Victor Grignard in 1900, provided a more versatile tool for carbon-carbon bond formation. 4college.co.ukwisc.edunih.gov The reaction of a Grignard reagent (R-MgX) with an appropriate electrophile could, in principle, be used to construct branched alkanes. However, the synthesis of highly substituted alkanes often faced challenges of steric hindrance, which could lead to side reactions like reduction or elimination instead of the desired substitution. quora.com

The Friedel-Crafts alkylation , developed in 1877 by Charles Friedel and James Crafts, offered a method to introduce alkyl groups to aromatic rings, which could then be hydrogenated to cycloalkanes and subsequently cleaved. bham.ac.uklibretexts.orglscollege.ac.inwikipedia.org However, this method is plagued by issues of polyalkylation and, more critically for alkane synthesis, carbocation rearrangements. The formation of a primary carbocation, for instance, would readily rearrange to a more stable secondary or tertiary carbocation, making it difficult to synthesize alkanes with a specific, non-rearranged branching pattern. bham.ac.uk

Emergence of Controlled Synthetic Routes:

A significant breakthrough in the controlled synthesis of complex alkanes came with the development of the Corey-House synthesis (also known as the Gilman-Corey-House reaction). This method utilizes lithium dialkylcuprates ((R)₂CuLi), which are much less prone to side reactions than Grignard or organolithium reagents. nih.govcopernicus.orgwhitman.eduacs.orgthoughtco.com The Corey-House synthesis allows for the coupling of an alkyl halide with the alkyl group from the cuprate, offering a powerful way to form new carbon-carbon bonds with high specificity. This methodology is particularly valuable for creating unsymmetrical and branched alkanes that were previously difficult to access. whitman.edu For a molecule like this compound, a retrosynthetic analysis would likely involve the coupling of appropriate alkyl fragments via a Corey-House approach to construct the sterically hindered quaternary carbon center.

The development of catalytic reforming and isomerization processes in the petroleum industry, driven by the demand for high-octane fuels, also significantly advanced the understanding of alkane chemistry. lscollege.ac.inwikipedia.orgyoutube.comnefthim.com These processes, often employing platinum-based catalysts on acidic supports, facilitate the conversion of linear or lightly branched alkanes into more highly branched isomers, which exhibit better combustion properties. 4college.co.ukwikipedia.org The study of these industrial processes provided valuable insights into the mechanisms of alkane rearrangement and the factors controlling isomeric distribution.

| Synthetic Methodology | Key Discoverers/Developers | Approximate Era of Development | Applicability to Branched Alkane Synthesis |

| Wurtz Reaction | Charles Adolphe Wurtz | Mid-19th Century | Limited for unsymmetrical alkanes. |

| Friedel-Crafts Alkylation | Charles Friedel & James Crafts | 1877 | Prone to polyalkylation and carbocation rearrangements. |

| Grignard Reaction | Victor Grignard | 1900 | Versatile but can be limited by steric hindrance. 4college.co.ukwisc.edunih.gov |

| Corey-House Synthesis | E.J. Corey, Herbert O. House, et al. | Mid-20th Century | Excellent for controlled synthesis of unsymmetrical and branched alkanes. nih.govcopernicus.orgwhitman.edu |

| Catalytic Reforming/Isomerization | Vladimir Haensel, et al. | Mid-20th Century | Industrial-scale production of branched alkane mixtures. lscollege.ac.inwikipedia.org |

Chronological Advancements in Spectroscopic Techniques for Hydrocarbon Analysis

The unambiguous identification of a specific alkane isomer like this compound from a potential pool of hundreds of C₁₂H₂₆ isomers would be impossible without sophisticated analytical techniques. The development of spectroscopic methods throughout the 20th century was therefore crucial for the progress of alkane chemistry.

Gas Chromatography (GC): The Separation Challenge

The invention of gas chromatography (GC) by A.T. James and A.J.P. Martin in the early 1950s revolutionized the analysis of volatile hydrocarbon mixtures. nefthim.comnist.govchemguide.co.uk GC allows for the separation of different isomers based on their boiling points and interactions with the stationary phase of the chromatography column. For a complex mixture of dodecane (B42187) isomers, GC can separate many of them, with retention times being a key identifier. nih.govcopernicus.orgcopernicus.org The development of high-resolution capillary columns further enhanced the separation efficiency, making it possible to resolve even closely related isomers. nefthim.com

Mass Spectrometry (MS): The Fragmentation Fingerprint

The coupling of gas chromatography with mass spectrometry (GC-MS) provided an even more powerful tool for isomer identification. chemsrc.com While isomers have the same molecular weight, they often exhibit distinct fragmentation patterns upon ionization in the mass spectrometer. whitman.educhemguide.co.ukuobasrah.edu.iqyoutube.combiofueljournal.com The mass spectrum of an alkane is a "fingerprint" resulting from the cleavage of C-C bonds. For branched alkanes, fragmentation is more likely to occur at the branching points, leading to the formation of more stable secondary or tertiary carbocations. uobasrah.edu.iq The analysis of these fragmentation patterns can provide crucial information about the branching structure of the molecule. whitman.educhemguide.co.uk For this compound, characteristic fragments would be expected from the cleavage at the highly substituted carbon atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy , which became a routine tool for organic chemists in the latter half of the 20th century, offers the most detailed structural information. semanticscholar.orgchemistryconnected.com ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms, including the number of different types of protons and their connectivity through spin-spin coupling. For a complex molecule like this compound, the ¹H NMR spectrum would be complex, but would reveal the presence of methyl, ethyl, and methylene (B1212753) groups and their relative positions.

¹³C NMR spectroscopy is often even more informative for alkanes, as it directly probes the carbon skeleton. wisc.edulibretexts.orgoregonstate.edubhu.ac.inechemi.com Each unique carbon atom in the molecule gives a distinct signal, allowing for a direct count of the different carbon environments. The chemical shifts of these signals provide clues about the type of carbon (methyl, methylene, methine, or quaternary). For this compound, ¹³C NMR would be expected to show distinct signals for the quaternary carbon, the tertiary carbon, and the various non-equivalent methyl and methylene carbons, providing a definitive structural confirmation. libretexts.orgechemi.com

| Spectroscopic Technique | Key Innovation/Development | Approximate Era of Widespread Use | Information Provided for Alkane Isomers |

| Gas Chromatography (GC) | Invention of partition chromatography | 1950s | Separation of isomers based on boiling point and polarity. nist.govchemguide.co.uk |

| Mass Spectrometry (MS) | Electron ionization and fragmentation analysis | Mid-20th Century | Molecular weight and structural information from fragmentation patterns. uobasrah.edu.iqyoutube.com |

| ¹H NMR Spectroscopy | Fourier transform and higher field magnets | 1960s-1970s | Information on the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR Spectroscopy | Proton decoupling and Fourier transform | 1970s | Direct information about the carbon skeleton and chemical environments of carbon atoms. oregonstate.edubhu.ac.in |

Key Contributions and Pivotal Discoveries in Alkane Chemistry

The ability to synthesize and characterize complex alkanes rests on a foundation of fundamental discoveries in organic chemistry.

The understanding of carbocation chemistry has been paramount. The work of chemists like Hans Meerwein and George Olah in the mid-20th century established the existence and reactivity of carbocations as key intermediates in many reactions, including the rearrangements that plagued early attempts at branched alkane synthesis. wikipedia.orgcopernicus.orgoregonstate.edubhu.ac.incalum-douglas.com The ability to predict and control carbocation behavior was a crucial step towards the rational design of synthetic routes to complex alkanes.

The development of organometallic chemistry , particularly the work on organolithium and organocopper reagents, provided the tools for the controlled formation of carbon-carbon bonds. The contributions of chemists like Henry Gilman and E.J. Corey were instrumental in developing reagents and reactions, such as the Corey-House synthesis, that could overcome the limitations of earlier methods. nih.govcopernicus.orgwhitman.edu

In the realm of industrial chemistry, the work of Vladimir Haensel at UOP in the 1940s on catalytic reforming was a landmark achievement. lscollege.ac.inwikipedia.org This process not only revolutionized the production of high-octane gasoline but also spurred a deeper understanding of the catalytic pathways for alkane isomerization and cyclization. The connection between the degree of branching in alkanes and their combustion properties, quantified by the octane (B31449) rating scale , was a major driver for research into the synthesis and production of branched alkanes. 4college.co.ukwikipedia.orgthoughtco.comcalum-douglas.com

The continuous refinement of spectroscopic instrumentation and techniques by numerous scientists and engineers has also been a pivotal contribution. The ability to separate and analyze complex mixtures with ever-increasing precision has allowed chemists to verify the structures of their synthetic products and to unravel the intricate compositions of natural and industrial hydrocarbon mixtures. nih.govcopernicus.orgcopernicus.org

| Pivotal Discovery/Contribution | Key Figures | Approximate Era | Impact on Branched Alkane Chemistry |

| Understanding of Carbocation Intermediates | Hans Meerwein, George Olah | Mid-20th Century | Explained rearrangements and enabled control over synthetic reactions. oregonstate.educalum-douglas.com |

| Development of Organometallic Reagents | Victor Grignard, Henry Gilman, E.J. Corey | Early to Mid-20th Century | Provided tools for controlled C-C bond formation. 4college.co.uknih.gov |

| Catalytic Reforming | Vladimir Haensel | 1940s | Enabled industrial production of branched alkanes and spurred research. lscollege.ac.inwikipedia.org |

| Establishment of the Octane Rating Scale | Russell Marker | 1920s | Linked branching to fuel performance, driving synthesis efforts. thoughtco.comcalum-douglas.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6-Dimethyl-3-ethyl-octane, and how can reaction conditions be optimized to minimize isomer formation?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed alkylation of shorter-chain alkanes or through Grignard reagent coupling. To minimize isomer formation, precise control of temperature (e.g., maintaining 0–5°C for exothermic steps) and stoichiometric ratios is critical. Purification techniques like fractional distillation or column chromatography (using silica gel modified with 11-mercaptoundecanoic acid [MUA] for selectivity) can isolate the target compound from structural isomers . Optimization via Design of Experiments (DOE) can identify key variables (e.g., catalyst concentration, solvent polarity) to enhance yield .

Q. Which spectroscopic techniques are most effective for confirming the branched structure of this compound, and how are overlapping signals resolved in NMR analysis?

- Methodological Answer : High-resolution NMR and DEPT-135 experiments are essential for resolving overlapping signals in branched alkanes. For example, quaternary carbons at branching points (e.g., C3 and C6) exhibit distinct chemical shifts (δ 25–35 ppm). Overlapping NMR signals can be resolved using 2D COSY or HSQC to correlate proton environments. Reference data from structurally similar compounds (e.g., 3-Ethyl-6-methyloctane) aids in peak assignment . Mass spectrometry (EI-MS) with fragmentation pattern analysis further validates molecular structure .

Q. What chromatographic methods are recommended for assessing the purity of this compound, and how are interfering hydrocarbons identified?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) using a polar stationary phase (e.g., DB-WAX) separates hydrocarbons based on boiling points and polarity. Co-eluting impurities (e.g., linear alkanes or cyclohexane derivatives) are identified via spiking experiments or GC-MS cross-referenced with libraries (e.g., NIST). For trace contaminants, solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermodynamic stability of this compound compared to its structural isomers?

- Methodological Answer : Differential scanning calorimetry (DSC) measures enthalpy changes during combustion or phase transitions, while computational methods (DFT or molecular dynamics) model steric strain and torsional effects. Comparative studies with isomers (e.g., 3-Ethyl-6-methyloctane) require controlled synthesis of pure standards. Statistical analysis (ANOVA) evaluates reproducibility in stability trends .

Q. What strategies are employed to resolve contradictions between experimental and computational NMR chemical shift predictions for branched alkanes like this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or inadequate basis sets in computational models. Hybrid methods (e.g., B3LYP/6-311+G(d,p) with implicit solvation) improve accuracy. Experimental validation using deuterated solvents (e.g., CDCl) and variable-temperature NMR reduces signal broadening. Residual dipolar coupling (RDC) analysis can further refine structural predictions .

Q. How does steric hindrance in this compound influence its reactivity in catalytic dehydrogenation studies, and what kinetic models are appropriate?

- Methodological Answer : Steric effects at the C3 and C6 positions reduce accessibility to catalytic sites (e.g., Pt/AlO). Reactivity is quantified using pseudo-first-order kinetics under controlled H partial pressures. In situ FTIR monitors intermediate alkene formation, while Eyring plots correlate activation parameters (ΔH, ΔS) with steric bulk. Comparative studies with less hindered analogs (e.g., n-octane) isolate steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.